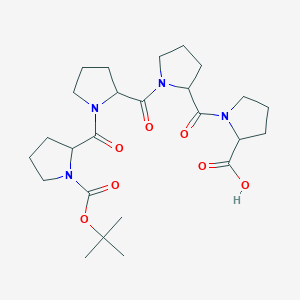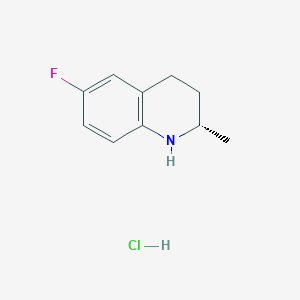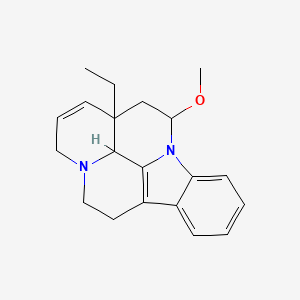
Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is a synthetic compound composed of four proline residues, each protected by a tert-butoxycarbonyl (Boc) group. Proline is a unique amino acid due to its cyclic structure, which imparts distinct conformational properties to peptides and proteins. The Boc group is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH typically involves the stepwise coupling of Boc-protected proline residues. The process begins with the protection of proline using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The protected proline is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to another Boc-protected proline residue. This process is repeated until the desired tetrapeptide is obtained. The final product is deprotected using an acid such as trifluoroacetic acid (TFA) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly of the tetrapeptide on a resin support, followed by cleavage and purification.
Análisis De Reacciones Químicas
Types of Reactions
Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting groups using acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide.
Oxidation and Reduction: The proline residues can undergo oxidation to form hydroxyproline or reduction to form proline derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole.
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Deprotection: Free proline residues.
Coupling Reactions: Extended peptides or proteins.
Oxidation: Hydroxyproline derivatives.
Reduction: Reduced proline derivatives.
Aplicaciones Científicas De Investigación
Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Employed in the study of protein folding and conformational analysis due to the unique properties of proline residues.
Medicine: Investigated for its potential therapeutic applications, including as a scaffold for drug design and delivery.
Industry: Utilized in the production of synthetic peptides for research and development purposes.
Mecanismo De Acción
The mechanism of action of Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is primarily related to its role as a peptide building block. The Boc protecting groups prevent unwanted side reactions during peptide synthesis, allowing for the controlled assembly of peptides and proteins. The proline residues contribute to the conformational stability of the resulting peptides, influencing their biological activity and interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Boc-DL-Pro-OH: A single Boc-protected proline residue.
Boc-DL-Pro-DL-Pro-OH: A dipeptide composed of two Boc-protected proline residues.
Boc-DL-Pro-DL-Pro-DL-Pro-OH: A tripeptide composed of three Boc-protected proline residues.
Uniqueness
Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is unique due to its tetrapeptide structure, which provides greater conformational flexibility and stability compared to shorter peptides
Propiedades
IUPAC Name |
1-[1-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N4O7/c1-25(2,3)36-24(35)29-15-6-10-18(29)22(32)27-13-4-8-16(27)20(30)26-12-5-9-17(26)21(31)28-14-7-11-19(28)23(33)34/h16-19H,4-15H2,1-3H3,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYRONDCOJJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B12114473.png)
![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12114478.png)

![[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12114499.png)
![3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B12114502.png)
![5-[(2-hydroxybenzoyl)amino]pentanoic Acid](/img/structure/B12114504.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate](/img/structure/B12114519.png)

![Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B12114534.png)
